molecular formula C18H13FN4 B11035407 4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine

4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine

Cat. No.: B11035407
M. Wt: 304.3 g/mol
InChI Key: ILNGLSWITXNKEV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

Molecular Formula

C18H13FN4

Molecular Weight

304.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine

InChI

InChI=1S/C18H13FN4/c19-14-8-6-12(7-9-14)15-10-11-21-23-17(15)16(22-18(23)20)13-4-2-1-3-5-13/h1-11H,(H2,20,22)

InChI Key

ILNGLSWITXNKEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=NN3C(=N2)N)C4=CC=C(C=C4)F

Origin of Product

United States

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